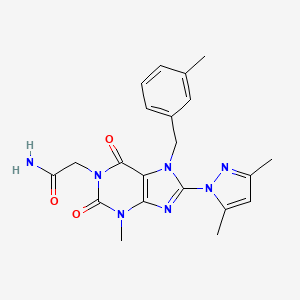

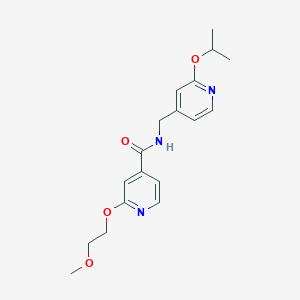

3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-1H-pyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .

Synthesis Analysis

Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular formula of 3-Methyl-1H-pyrazole-5-carboxylic acid is C5H6N2O2 . The structure includes a pyrazole ring with a carboxylic acid group attached to it .Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through various reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis

3-Methyl-1H-pyrazole-5-carboxylic acid is a solid substance . It is soluble in dimethyl sulfoxide .Wissenschaftliche Forschungsanwendungen

Functionalization Reactions and Synthesis of Heterocycles

- Functionalization and Cyclisation Reactions : The reactivity of pyrazole-carboxylic acid derivatives toward functionalization reactions has been extensively studied. For instance, the conversion of pyrazole-3-carboxylic acid into corresponding amides and imides through reactions with various nucleophiles demonstrates the versatility of these compounds in synthesizing novel heterocycles. Such reactions often yield products with interesting structural motifs and potential biological activities, as seen in the synthesis of cyclic imides and bicyclic heterocycles from 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid and triethylorthoformate under controlled conditions (Smyth et al., 2007).

Catalysis and Green Chemistry

- Catalytic Applications : Novel nano organocatalysts based on carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid, designed for green chemistry applications, demonstrate the role of pyrazole derivatives in facilitating eco-friendly synthetic pathways. These catalysts have been applied in the synthesis of various organic compounds, showcasing the potential of pyrazole-based compounds in sustainable chemistry (Zolfigol et al., 2015).

Structural and Spectral Studies

- Structural Investigations : Pyrazole-4-carboxylic acid derivatives have been subjects of structural and spectral studies, providing insights into their chemical behavior and reactivity. For example, the combined experimental and theoretical analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid sheds light on its potential for various applications, from material science to biological research (Viveka et al., 2016).

Coordination Chemistry

- Coordination Complexes and Metal Organic Frameworks (MOFs) : The synthesis and characterization of coordination complexes and MOFs utilizing pyrazole-dicarboxylate acid derivatives underline the utility of these compounds in constructing materials with potential applications in catalysis, gas storage, and separation technologies. The chelation and crystallization properties of these organic molecules with metals such as Cu, Co, and Zn have been explored to develop materials with novel properties (Radi et al., 2015).

Biological Applications

- Antimicrobial and Antiviral Activities : Pyrazole derivatives have shown promising antimicrobial and antiviral activities. For instance, the synthesis of novel bis-pyrazole compounds and their evaluation against tobacco mosaic virus (TMV) highlight the potential of these compounds in developing new antiviral agents (Zhang et al., 2012). Additionally, pyrazole-3-carboxylic acid derivatives have been investigated for their antibacterial properties, demonstrating their efficacy against various bacteria, which could lead to the development of new antibacterial drugs (Akbas et al., 2005).

Wirkmechanismus

Target of Action

The primary target of 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO), also known as DAAO or DAMOX . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, producing hydrogen peroxide and ammonia .

Mode of Action

This compound acts as a potent and selective inhibitor of DAO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates, D-amino acids . This inhibition disrupts the normal enzymatic activity of DAO .

Biochemical Pathways

The inhibition of DAO by this compound affects the metabolic pathways involving D-amino acids . DAO is involved in the catabolism of D-amino acids, including D-serine, which is a co-agonist of the NMDA receptor and plays a role in neurotransmission . By inhibiting DAO, this compound can increase the levels of D-serine, potentially enhancing NMDA receptor-mediated neurotransmission .

Pharmacokinetics

It is known to be soluble in dimethyl sulfoxide , which suggests it may have good bioavailability.

Result of Action

The inhibition of DAO by this compound results in the protection of DAO cells from oxidative stress induced by D-serine . Additionally, this compound specifically prevents formalin-induced tonic pain , suggesting it may have analgesic effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept away from oxidizing agents to maintain its stability

Safety and Hazards

Eigenschaften

IUPAC Name |

5-carbamoyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-9-4(6(11)12)2-3(8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEAIAYKERHVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2714484.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2714487.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2714489.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2714498.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)